Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate is a racemic mixture of enantiomers. Racemates consist of equal amounts of both enantiomers of a chiral molecule. In this case, the compound exhibits chirality due to its asymmetric carbon centers, resulting in two mirror-image forms .
Wissenschaftliche Forschungsanwendungen
Metabolic Analysis
The biotransformation of racemic compounds like terodiline, which possesses structural similarities to the queried compound, indicates the involvement of various cytochrome P-450 enzymes in metabolism. This highlights the intricate metabolic pathways and the stereoselective nature of drug metabolism, contributing to our understanding of drug actions and interactions in biological systems (Lindeke et al., 1987).
Receptor Activity
The study of compounds structurally related to Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate, such as N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane derivatives, reveals their influence on serotonin 5-HT1A and 5-HT2A receptor affinities. This suggests potential applications in neuroscience and pharmacology, particularly in the modulation of serotonin receptors (Obniska et al., 2006).
Pharmacodynamic and Pharmacokinetic Analysis
Sec-Butylpropylacetamide, a derivative related to the compound , showcases the importance of stereoselective pharmacodynamic and pharmacokinetic analysis. Such studies are crucial for understanding drug efficacy, safety, and the development of new therapeutics, especially in the context of diseases like epilepsy (Hen et al., 2013).
Catalytic Non-Enzymatic Kinetic Resolution
The compound's potential involvement in catalytic non-enzymatic kinetic resolution signifies its role in the synthesis of chiral compounds. This process is pivotal in the industrial synthesis of enantiomerically pure compounds, underscoring its importance in chemical manufacturing and pharmaceuticals (Pellissier, 2011).
GPR119 Agonist Activity
The design and synthesis of novel 7-azaspiro[3.5]nonane GPR119 agonists, related structurally to the queried compound, show promising results as potent GPR119 agonists. This sheds light on potential therapeutic applications in metabolic disorders, including diabetes (Matsuda et al., 2018).
Toxicity Studies
Investigations into the toxicological aspects of structurally related compounds, such as butylated hydroxytoluene and its derivatives, provide valuable insights into the safety profiles of industrial chemicals and their potential health impacts (Thompson et al., 1989).
Eigenschaften
IUPAC Name |
tert-butyl (2R,5R)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-7-6-13(9-14)5-4-10(8-15)17-13/h10,15H,4-9H2,1-3H3/t10-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSXMNITWFXVOJ-ZWNOBZJWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C1)CC[C@@H](O2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.